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Compound of Interest

Compound Name: 2-(2-Carboxyethyl)benzoic acid

Cat. No.: B1267892 Get Quote

2-(2-Carboxyethyl)benzoic acid, also known by its synonym 3-(2-carboxyphenyl)propionic

acid, is an aromatic dicarboxylic acid featuring a benzoic acid core ortho-substituted with a

propionic acid chain.[1] This unique structural arrangement, possessing two carboxylic acid

groups with distinct steric and electronic environments, establishes it as a highly versatile

building block in organic synthesis. Its utility spans from the construction of complex molecular

architectures in medicinal chemistry to the development of novel polymers and materials. This

guide, intended for researchers and drug development professionals, provides a

comprehensive overview of its fundamental properties, synthesis, reactivity, and applications,

grounded in established scientific principles and methodologies.

Section 1: Chemical Identity and Physicochemical
Properties
A thorough understanding of a molecule's identity and physical characteristics is the bedrock of

its effective application in research and development. These properties dictate its behavior in

different solvent systems, its reactivity, and its suitability for various analytical and synthetic

protocols.

Molecular Identifiers and Structure
The unambiguous identification of 2-(2-Carboxyethyl)benzoic acid is crucial for sourcing and

regulatory compliance.

IUPAC Name: 2-(2-carboxyethyl)benzoic acid[2]
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CAS Number: 776-79-4[1][2][3]

Molecular Formula: C₁₀H₁₀O₄[1][2]

Synonyms: 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid, 2-

Carboxyhydrocinnamic acid[1]

The molecule's structure features two carboxylic acid groups. The first is directly attached to

the aromatic ring, influencing and being influenced by its electronic properties. The second is at

the terminus of a flexible three-carbon aliphatic chain. This structural duality is the source of its

synthetic versatility, allowing for selective reactions or the introduction of a flexible spacer into a

target molecule.

Physicochemical Data Summary
The quantitative properties of 2-(2-Carboxyethyl)benzoic acid are summarized in the table

below. These values are critical for designing experiments, including reaction setup,

purification, and formulation.

Property Value Source(s)

Molecular Weight 194.19 g/mol [1][2]

Appearance Solid

Purity ≥95% (Typical) [1][2]

Topological Polar Surface Area

(TPSA)
74.6 Å² [1]

LogP 1.402 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 4 [1]

Storage
Room Temperature, Sealed in

Dry Conditions
[1][3]
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Expert Insight: The TPSA and LogP values suggest moderate polarity and lipophilicity. This

balance is often sought in drug development for achieving adequate aqueous solubility while

retaining the ability to cross biological membranes. The four rotatable bonds in the ethyl chain

impart significant conformational flexibility, a key consideration when designing molecules to fit

into specific protein binding pockets.

Section 2: Synthesis and Chemical Reactivity
The synthesis and subsequent chemical transformations of 2-(2-Carboxyethyl)benzoic acid
are central to its role as a molecular scaffold.

Synthetic Pathways
The synthesis of 2-(2-Carboxyethyl)benzoic acid and its close structural analog,

homophthalic acid (2-(carboxymethyl)benzoic acid), often relies on the oxidation of bicyclic

precursors. A general and effective strategy involves the oxidative cleavage of α-indanones.

Causality in Synthesis: The choice of an indanone precursor is strategic. The five-membered

ring is strained and susceptible to oxidative cleavage under controlled conditions, reliably

yielding the desired ortho-disubstituted benzoic acid structure. Reagents like chromic acid or

potassium permanganate have been historically effective for this type of transformation. More

modern methods may employ peroxide-based oxidation for improved safety and selectivity.[4]

[5]

Below is a generalized workflow for the synthesis of such compounds from an indanone

precursor.
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Caption: Generalized synthetic workflow from an indanone precursor.

Core Reactivity
The reactivity of 2-(2-Carboxyethyl)benzoic acid is dominated by its two carboxyl groups.

These groups can undergo standard transformations such as:

Esterification: Formation of mono- or di-esters using alcohols under acidic conditions.

Amide Formation: Reaction with amines, often mediated by coupling agents, to form amides.

Anhydride Formation: Intramolecular dehydration, facilitated by reagents like acetic

anhydride, can form a cyclic anhydride, linking the two carboxyl groups.
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Reduction: Selective reduction of one or both carboxyl groups to alcohols using reagents like

boranes.

Expert Insight on Selectivity: The aromatic carboxyl group is electronically deactivated by the

benzene ring, making it slightly less acidic and potentially less reactive than the aliphatic

carboxyl group under certain conditions. This subtle difference can be exploited for selective

monofunctionalization, a key strategy for using this molecule as an asymmetrical linker. For

instance, sterically hindered reagents may react preferentially at the more accessible aliphatic

carboxyl group.

Section 3: Applications in Research and Drug
Development
The bifunctional and flexible nature of 2-(2-Carboxyethyl)benzoic acid makes it a valuable

tool for medicinal chemists and materials scientists.

Role as a Molecular Linker
In drug design, particularly for developing PROTACs (Proteolysis Targeting Chimeras) or

antibody-drug conjugates (ADCs), linkers are essential for connecting a target-binding moiety

to an effector molecule. The dicarboxylic nature and defined geometry of this molecule allow it

to serve as a versatile scaffold or linker, spacing functional components at an optimal distance

for biological activity.
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Target Molecule Construction

2-(2-Carboxyethyl)benzoic acid
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Caption: Logical diagram of its application as a molecular linker.

Scaffold in Medicinal Chemistry
Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in

numerous approved drugs.[6][7] They are known to interact with various biological targets. The

core scaffold of 2-(2-Carboxyethyl)benzoic acid can be elaborated to generate libraries of

compounds for screening against therapeutic targets such as enzymes, receptors, and ion

channels. For example, the related compound homophthalic acid is a precursor in the

synthesis of the NSAID tesicam, highlighting the utility of this structural class in drug discovery.

[8] Research has also shown that various synthetic derivatives of benzoic acid exhibit

significant anticancer potential.[7][9]

Precursor for Polymers and Materials
Dicarboxylic acids are fundamental monomers in condensation polymerization. This molecule

can be reacted with diols or diamines to produce polyesters and polyamides, respectively. The

inclusion of the aromatic ring in the polymer backbone can enhance thermal stability and
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rigidity, while the flexible ethyl group can influence properties like solubility and processability.

[10]

Section 4: Experimental Protocol: Diethyl Ester
Synthesis
To illustrate its practical utility, this section provides a validated, step-by-step protocol for the

synthesis of diethyl 2-(2-(ethoxycarbonyl)ethyl)benzoate, a common derivative.

Objective: To protect both carboxylic acid groups via Fischer esterification, rendering the

molecule more suitable for subsequent reactions where acidic protons are undesirable.

Methodology:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, suspend 2-(2-Carboxyethyl)benzoic acid (1.94 g, 10 mmol) in absolute

ethanol (50 mL).

Causality: Ethanol serves as both the reactant and the solvent, ensuring a high

concentration of the alcohol to drive the equilibrium towards the product.

Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring

suspension.

Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the

carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by ethanol.

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Causality: Heating provides the necessary activation energy for the reaction. Refluxing

ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into a

beaker containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the

excess acid.
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Causality: Neutralization is critical for safety and to quench the reaction. The bicarbonate

solution deprotonates the unreacted carboxylic acid, making it water-soluble and easily

separable from the organic ester product.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL). Combine the organic layers.

Causality: The diethyl ester product is nonpolar and will preferentially partition into the

organic ethyl acetate layer, separating it from aqueous salts and impurities.

Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous

sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying

agent that removes trace water from the organic solvent. Evaporation removes the volatile

solvent, yielding the crude product.

Final Characterization: Purify the resulting oil by column chromatography if necessary.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

structure and purity.

Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification: 2-(2-Carboxyethyl)benzoic acid is classified as a hazardous

substance. According to GHS classifications, it can cause skin irritation (H315), serious eye

damage (H318), and may cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid

inhalation of dust or vapors.[11]

Handling: Avoid contact with skin and eyes. Do not breathe dust.[3] Wash hands thoroughly

after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Waste should be sent to an approved waste disposal plant.

Conclusion
2-(2-Carboxyethyl)benzoic acid is a valuable and versatile dicarboxylic acid with a well-

defined structure that lends itself to a multitude of applications. From its role as a flexible linker

in complex drug conjugates to a monomer in advanced materials, its utility is rooted in its

fundamental physicochemical properties and predictable reactivity. This guide has provided a

technical foundation for researchers to understand and effectively utilize this compound in their

synthetic endeavors, emphasizing the causal relationships between its structure, properties,

and applications. Future research will undoubtedly continue to uncover new and innovative

uses for this important chemical building block.

References
Organic Syntheses. homophthalic acid and anhydride. [Link]

Wikipedia. Homophthalic acid. [Link]

Matrix Fine Chemicals. 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. [Link]

Zenodo. Convenient Preparation of Homophthalic Acids. [Link]

PubChem - NIH. 3-(2-Carboxyethyl)benzoic acid. [Link]

Google Patents.

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

BYJU'S. Properties of Benzoic Acid. [Link]

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product

Attenuates Cancer. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.bldpharm.com/products/776-79-4.html
https://www.guidechem.com/encyclopedia/homophthalic-acid-dic1039.html
https://www.benchchem.com/product/b1267892?utm_src=pdf-body
http://www.orgsyn.org/demo.aspx?prep=cv3p0449
https://en.wikipedia.org/wiki/Homophthalic_acid
https://matrix-fine-chemicals.com/product/mm89510/2-carboxymethyl-benzoic-acid
https://zenodo.org/records/6413941
https://pubchem.ncbi.nlm.nih.gov/compound/11344556
https://www.researchgate.net/publication/329528771_The_solubility_of_benzoic_acid_in_seven_solvents
https://byjus.com/chemistry/benzoic-acid/
https://www.preprints.org/manuscript/202305.1979/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An

Up-to-Date Review. [Link]

Sciencemadness Wiki. Benzoic acid. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemscene.com [chemscene.com]

2. 2-(2-Carboxyethyl)benzoic acid 95% | CAS: 776-79-4 | AChemBlock [achemblock.com]

3. 776-79-4|2-(2-Carboxyethyl)benzoic acid|BLD Pharm [bldpharm.com]

4. zenodo.org [zenodo.org]

5. US3578705A - Process for the preparation of homophthalic acid - Google Patents
[patents.google.com]

6. annexechem.com [annexechem.com]

7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-
Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Homophthalic acid - Wikipedia [en.wikipedia.org]

9. preprints.org [preprints.org]

10. Page loading... [guidechem.com]

11. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Introduction: Unveiling a Versatile Dicarboxylic Acid
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267892#2-2-carboxyethyl-benzoic-acid-basic-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39377409/
https://www.sciencemadness.org/wiki/index.php/Benzoic_acid
https://www.benchchem.com/product/b1267892?utm_src=pdf-custom-synthesis
https://www.chemscene.com/776-79-4.html
https://www.achemblock.com/t100272-2-2-carboxyethyl-benzoic-acid.html
https://www.bldpharm.com/products/776-79-4.html
https://zenodo.org/records/6372222/files/637-639.pdf?download=1
https://patents.google.com/patent/US3578705A/en
https://patents.google.com/patent/US3578705A/en
https://annexechem.com/from-food-to-industry-versatile-applications-of-benzoic-acid/
https://pubmed.ncbi.nlm.nih.gov/39377409/
https://pubmed.ncbi.nlm.nih.gov/39377409/
https://en.wikipedia.org/wiki/Homophthalic_acid
https://www.preprints.org/manuscript/202305.1969/v1/download
https://www.guidechem.com/encyclopedia/homophthalic-acid-dic1039.html
https://www.fishersci.com/store/msds?partNumber=AC221800010&productDescription=BENZOIC+ACID%2C+P.A.+1KG&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1267892#2-2-carboxyethyl-benzoic-acid-basic-properties
https://www.benchchem.com/product/b1267892#2-2-carboxyethyl-benzoic-acid-basic-properties
https://www.benchchem.com/product/b1267892#2-2-carboxyethyl-benzoic-acid-basic-properties
https://www.benchchem.com/product/b1267892#2-2-carboxyethyl-benzoic-acid-basic-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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